2,5-Dichloro-4-hydrazinobenzenesulfonic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2,5-Dichloro-4-hydrazinobenzenesulfonic acid often involves complex reactions where hydrazine-based compounds play a crucial role. For instance, the synthesis of 4-hydrazinobenzoic acid hydrochloride, which is structurally related, demonstrates the use of hydrazine in creating complex structures. This process involves FT-IR spectroscopy and X-ray diffraction for characterization, revealing the importance of precise conditions and methodologies in the synthesis of such compounds (Morales-Toyo et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds, such as the iron(III)-arylhydrazone-β-diketone complexes, showcases the intricate arrangements possible with benzenesulfonic acid derivatives. These structures are characterized by X-ray crystal structural analysis, highlighting the coordination environments and the potential for forming 3D networks through hydrogen bonding and other interactions. Such studies lay the groundwork for understanding the structural nuances of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid derivatives (Kopylovich et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2,5-Dichloro-4-hydrazinobenzenesulfonic acid are notable for their complexity and the formation of unique structures. For example, the synthesis and reactions of arenesulfonylheterocycles demonstrate the reactive versatility of benzenesulfonyl compounds, leading to a variety of chemical entities with potential applications in catalysis and material science (Kweon et al., 2002).

Physical Properties Analysis

The physical properties of compounds like 2,5-Dichloro-4-hydrazinobenzenesulfonic acid can be inferred from studies on similar substances. These properties often include solubility, crystal structure, and thermal stability, which are critical for their application in various fields. The detailed examination of these properties helps in understanding the potential uses and limitations of such chemicals.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal in determining the applications of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid and its derivatives. Research on compounds like 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid highlights the specificity of interactions and reactions these compounds can undergo, offering insights into their functional capabilities (Lozynska et al., 2015).

Scientific Research Applications

Catalytic Applications

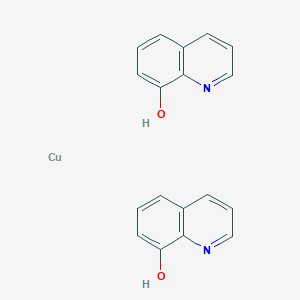

2,5-Dichloro-4-hydrazinobenzenesulfonic acid and its derivatives have been recognized for their catalytic properties. Specifically, certain iron(III) complexes bearing the basic forms of this compound have been synthesized and characterized, showing high catalytic activity for the peroxidative oxidation of cycloalkanes to corresponding alcohols and ketones under mild conditions. This catalytic reaction involves both oxygen- and carbon-radicals, indicating the compound's potential in facilitating diverse chemical transformations (Kopylovich et al., 2012).

Photophysical and Chromogenic Properties

The photophysical properties of derivatives of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid have been studied. For instance, these derivatives exhibit solvatochromism and tautomerism effects in their UV–VIS spectra. Understanding these effects is crucial for applications in dye-sensitized solar cells and other photophysical applications, as the solvent environment and structural form of the compound significantly influence its light absorption and emission properties (Kuźnik et al., 2012).

Radiolabeling and Imaging

Derivatives of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid, such as HYNIC (hydrazinonicotinic acid), have been extensively used as bifunctional chelators for technetium, particularly in the synthesis of bioconjugates for radiolabeling with Tc-99m. This application is vital in medical diagnostics and imaging, offering insights into the structure and heterogeneity of the labeled complexes, as well as the modes of technetium coordination (Meszaros et al., 2011).

Analytical Chemistry and Assays

The compound and its derivatives have been used in developing analytical methods and assays. For example, one report highlights the use of a chromogenic system involving 2,5-Dichloro-4-hydrazinobenzenesulfonic acid in the direct enzymatic assay of uric acid in serum and urine. Such systems are crucial for clinical chemistry and biomedical research, offering reliable, simple, and rapid methods for analyzing biological fluids (Fossati & Prencipe, 2010).

Synthesis of Complex Molecules

The versatility of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid in the synthesis of complex molecules is evident. Various studies have utilized it to synthesize a broad range of compounds with potential biological activity. These synthesized compounds, ranging from oxadiazolin-thiones to imidazo-thiazoles, are then screened for their biological activity, indicating the compound's role in developing new pharmacologically active agents (Havaldar & Khatri, 2006).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and medical attention should be sought. If swallowed, the mouth should be rinsed with water and medical attention should be sought .

properties

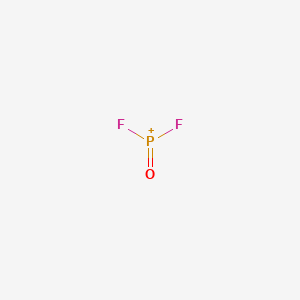

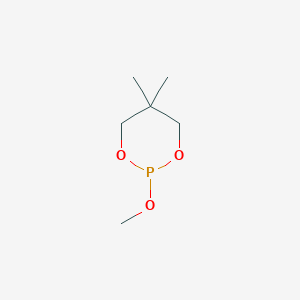

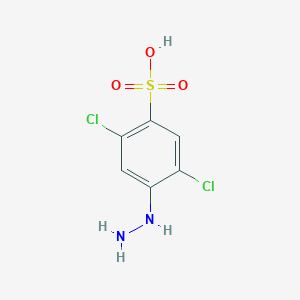

IUPAC Name |

2,5-dichloro-4-hydrazinylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O3S/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9/h1-2,10H,9H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSCIUWLNZAPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059480 | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4-hydrazinobenzenesulfonic acid | |

CAS RN |

118-89-8 | |

| Record name | 2,5-Dichloro-4-hydrazinylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-4-hydrazinobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-hydrazinobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.